molecular formula C9H5Cl2NO B1315553 2,4-Dichlorobenzoylacetonitrile CAS No. 39528-61-5

2,4-Dichlorobenzoylacetonitrile

Cat. No.: B1315553
CAS No.: 39528-61-5
M. Wt: 214.04 g/mol
InChI Key: AKSMJAXTUMPWCX-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoylacetonitrile: is an organic compound with the molecular formula C9H5Cl2NO . It is a derivative of benzoylacetonitrile, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,4-Dichlorobenzoylacetonitrile involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime. This intermediate is then treated with acetic anhydride to yield 2,4-dichlorobenzonitrile . The reaction conditions typically involve heating the mixture to 70-75°C for the first step and 110-120°C for the second step .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This method offers higher yields and operates at lower reaction temperatures compared to traditional methods . The process involves the use of a heterogeneous catalyst and is considered more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzoylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution: Products include various substituted benzoylacetonitriles.

    Oxidation: Products include dichlorobenzoic acids.

    Reduction: Products include dichlorobenzylamines.

Scientific Research Applications

2,4-Dichlorobenzoylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzoylacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the denaturation of proteins and interference with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (chlorine and acetonitrile), which provide a versatile platform for various chemical reactions and applications. Its specific substitution pattern also imparts distinct chemical and biological properties, making it valuable in multiple fields of research and industry.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSMJAXTUMPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545452
Record name 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile
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Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39528-61-5
Record name 2,4-Dichloro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10545452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichlorophenyl)-3-oxopropanenitrile
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Synthesis routes and methods I

Procedure details

To a stirred solution of acetonitrile (2.0 mL, 38.2 mmol) in THF (50 mL) at −78° C. was added nBuLi (1.81 M in hexane, 16 mL, 28.7 mmol). The resulting slurry was kept at −78° C. for 15 min and 2,4-dichlorobenzoyl chloride (2.0 g, 9.55 mmol) was added dropwise to the acetonitrile anion. After 40 min, the reaction was quenched by addition of saturated NH4Cl (30 mL). THF was removed under reduced pressure and the suspension was filtered. The solid was washed with H2O (100 mL) and dried to give 3-(2,4-dichlorophenyl)-3-oxopropanenitrile (2.0 g, 98%, >95% purity) as a light yellow solid.
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2 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 43.8 g of ethyl 2,4-dichloro-benzoate and 8.2 g of anhydrous acetonitrile is added dropwise to a suspension of 6.1 g of 80% strength sodium hydride in 100 ml of anhydrous tetrahydrofuran in the course of about 1 hour under reflux. The mixture is heated at the boiling point under reflux for a further hour and cooled to room temperature and 150 ml of ether are added. The precipitate is filtered off with suction and dissolved in 50 ml of ice-water and the solution is acidified to pH=6 with 10% strength hydrochloric acid. The precipitate is filtered off cold with suction, rinsed with ice-water and dried in vacuo at 40° C. 12 g of 2,4-dichlorobenzoylacetonitrile of melting point 96°-98° C. are obtained.
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43.8 g
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8.2 g
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